[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate
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Overview
Description
Leucopaxillone B is a cucurbitane triterpenoid compound isolated from the mushroom Leucopaxillus gentianeus (syn. Leucopaxillus amarus). This compound exhibits a unique oxygenation pattern among cucurbitacins and has been studied for its bioactive properties .
Preparation Methods
Leucopaxillone B is typically isolated from the fruiting bodies of Leucopaxillus gentianeus. The isolation process involves solvent extraction followed by chromatographic separation techniques. The specific synthetic routes and reaction conditions for [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate have not been extensively documented, and industrial production methods are not well-established due to the compound’s natural origin .
Chemical Reactions Analysis
Leucopaxillone B, like other cucurbitane triterpenoids, can undergo various chemical reactions. These include:
Oxidation: Leucopaxillone B can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups present in [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of cucurbitane triterpenoids.
Medicine: Its bioactive properties suggest potential therapeutic applications, particularly in oncology.
Mechanism of Action
The mechanism by which [(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate exerts its effects involves its interaction with cellular pathways. It is presumed to act as a chemical defense mechanism in mushrooms, protecting them against parasites and predators. The exact molecular targets and pathways involved in its bioactivity are still under investigation .
Comparison with Similar Compounds
Leucopaxillone B is structurally similar to other cucurbitane triterpenoids, such as cucurbitacin B. it exhibits a unique oxygenation pattern that distinguishes it from other compounds in this class. Similar compounds include:
- Cucurbitacin B
- Cucurbitacin D
- 16-deoxycucurbitacin B
These compounds share a common cucurbitane skeleton but differ in their functional groups and bioactivities .
Properties
Molecular Formula |
C34H52O8 |
---|---|
Molecular Weight |
588.8 g/mol |
IUPAC Name |
[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate |
InChI |
InChI=1S/C34H52O8/c1-19(25(41-20(2)35)16-28(30(6,7)38)42-21(3)36)22-14-15-31(8)26-12-10-23-24(11-13-27(37)29(23,4)5)32(26,9)34(39)17-33(22,31)18-40-34/h10,19,22,24-26,28,38-39H,11-18H2,1-9H3/t19-,22+,24+,25+,26-,28+,31-,32-,33-,34-/m0/s1 |
InChI Key |
DSTOROHYHNDBMG-SZCSQRRTSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@]13C[C@@]([C@@]4([C@H]2CC=C5[C@H]4CCC(=O)C5(C)C)C)(OC3)O)C)[C@@H](C[C@H](C(C)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C1CCC2(C13CC(C4(C2CC=C5C4CCC(=O)C5(C)C)C)(OC3)O)C)C(CC(C(C)(C)O)OC(=O)C)OC(=O)C |
Synonyms |
leucopaxillone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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